Apricoxib

Description

This compound is an orally bioavailable nonsteroidal anti-inflammatory agent (NSAID) with potential antiangiogenic and antineoplastic activities. This compound binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), thereby inhibiting the conversion of arachidonic acid into prostaglandins. This compound-mediated inhibition of COX-2 may induce tumor cell apoptosis and inhibit tumor cell proliferation and tumor angiogenesis. COX-related metabolic pathways may represent crucial regulators of cellular proliferation and angiogenesis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

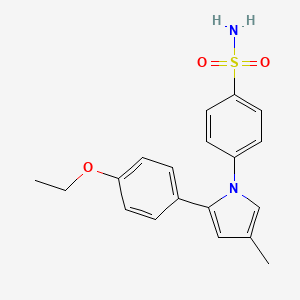

a COX-2 inhibitor; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMITOKKUMVWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173502 | |

| Record name | Apricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197904-84-0 | |

| Record name | Apricoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apricoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apricoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apricoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apricoxib's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary: Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated notable anti-neoplastic properties in a variety of preclinical cancer models. Its primary mechanism of action is the blockade of the COX-2 enzyme, a key catalyst in the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). The subsequent reduction in PGE2 levels disrupts a cascade of downstream signaling pathways crucial for tumor progression, including those involved in cell proliferation, survival, angiogenesis, and inflammation. This guide provides an in-depth examination of this compound's molecular interactions, its impact on critical signaling networks, a summary of its efficacy data, and an overview of the experimental protocols used to elucidate its function.

Core Mechanism of Action: Selective COX-2 Inhibition

The central mechanism of this compound's anti-cancer activity is its selective inhibition of the COX-2 enzyme. In contrast to normal tissues where COX-2 expression is typically low, a significant number of malignancies exhibit aberrant and sustained overexpression of this enzyme. This overexpression leads to elevated production of prostaglandins, most notably PGE2, which functions as a potent signaling molecule promoting tumorigenesis.

PGE2 exerts its pro-cancer effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-4). The activation of these receptors triggers multiple downstream signaling cascades that collectively foster a microenvironment conducive to tumor growth and survival. This compound's intervention at the level of COX-2 effectively curtails the synthesis of PGE2, thereby mitigating these downstream oncogenic signals.

Caption: this compound's primary mechanism: selective inhibition of the COX-2 enzyme.

Modulation of Downstream Signaling Pathways

The reduction of PGE2 synthesis by this compound leads to the attenuation of several critical intracellular signaling pathways that are frequently dysregulated in cancer. Key among these are the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt Pathway: The Akt signaling pathway is a central regulator of cell survival and proliferation. PGE2 can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of PI3K and subsequent phosphorylation of Akt. Activated Akt then phosphorylates a host of downstream targets that promote cell survival by inhibiting apoptosis, including the Bcl-2 family of proteins. Studies have shown that this compound treatment can lead to a decrease in the phosphorylation of Akt (p-Akt), thereby promoting apoptosis.

-

MAPK/ERK Pathway: The ERK pathway is another critical regulator of cell growth and proliferation. Similar to the Akt pathway, it can be activated by PGE2-mediated signaling. This compound has been observed to suppress the phosphorylation of ERK, contributing to its anti-proliferative effects.

By inhibiting these pathways, this compound can shift the balance within the cancer cell from survival and proliferation towards apoptosis or programmed cell death. This is often evidenced by a change in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).

Caption: Downstream signaling pathways modulated by this compound.

Quantitative Analysis of Preclinical Efficacy

The anti-tumor effects of this compound have been quantified across various cancer cell lines and in vivo models. The data consistently demonstrate its ability to inhibit cell growth and reduce tumor-associated angiogenesis.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Non-Small Cell Lung | ~40 | |

| H460 | Non-Small Cell Lung | ~50 | |

| H1299 | Non-Small Cell Lung | >100 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Angiogenesis In Vivo

| Animal Model | Treatment | Microvessel Density (vessels/mm²) | % Reduction | Citation |

| NSCLC Xenograft | Vehicle Control | 125.4 ± 15.2 | - | |

| NSCLC Xenograft | This compound (50 mg/kg) | 68.3 ± 9.7 | 45.5% |

Microvessel density is a common measure of angiogenesis, or new blood vessel formation, within a tumor.

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on a suite of standard molecular and cellular biology techniques.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is fundamental for determining the IC50 values of anti-cancer agents like this compound.

Caption: A typical experimental workflow for an MTT cell viability assay.

Western Blotting

Western blotting is employed to detect and quantify the expression levels of specific proteins within cell lysates. In the context of this compound research, this technique is crucial for measuring the phosphorylation status of key signaling proteins like Akt and ERK, as well as the expression levels of apoptosis-related proteins such as Bcl-2 and Bax.

Protocol Summary:

-

Protein Extraction: Cells treated with or without this compound are lysed to release total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined (e.g., via BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged. The intensity of the bands corresponds to the amount of the target protein.

Immunohistochemistry (IHC) for Angiogenesis

To assess the anti-angiogenic effects of this compound in vivo, tumor tissues from animal models are analyzed using IHC.

Protocol Summary:

-

Tissue Preparation: Tumors are excised, fixed in formalin, and embedded in paraffin.

-

Sectioning: Thin sections of the tumor tissue are cut and mounted on microscope slides.

-

Staining: The slides are stained with an antibody against an endothelial cell marker, such as CD31. This antibody specifically binds to the cells lining the blood vessels.

-

Visualization: A secondary antibody and a detection system are used to create a visible stain where the primary antibody has bound.

-

Quantification: The stained microvessels are counted under a microscope in several high-power fields to determine the average microvessel density. A reduction in this density in this compound-treated tumors compared to controls indicates an anti-angiogenic effect.

Conclusion

This compound exerts its anti-cancer effects primarily through the selective inhibition of COX-2, leading to a significant reduction in PGE2 production. This action disrupts multiple downstream signaling pathways, including the Akt and ERK pathways, which are fundamental for cancer cell proliferation and survival. The net result is a decrease in cell viability, an induction of apoptosis, and an inhibition of tumor-associated angiogenesis. The quantitative data from preclinical studies support its potential as a therapeutic agent, and the established experimental protocols provide a robust framework for its continued investigation. Further research, particularly in combination therapies, will be critical to fully defining its role in the clinical setting.

Apricoxib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Apricoxib (formerly CS-706) is a diarylpyrrole sulfonamide that was developed as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Initially investigated for its potent analgesic and anti-inflammatory properties, its therapeutic potential was later explored extensively in the context of oncology.[3] Cyclooxygenase enzymes, COX-1 and COX-2, are key mediators in the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions like gastrointestinal protection, COX-2 is an inducible enzyme often overexpressed in inflammatory states and various cancers.[1][4] This overexpression has been linked to tumor proliferation, angiogenesis, and metastasis, making COX-2 a compelling target for cancer therapy.[1][5] this compound was designed to selectively inhibit COX-2, thereby offering a therapeutic window with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[3][6] Although its development was halted in 2015 due to outcomes in clinical trials, the study of this compound has provided significant insights into the role of COX-2 in pathophysiology.[2][7]

Discovery and Development

This compound was discovered by researchers at Daiichi Sankyo in 1996.[1] It emerged from efforts to develop a new generation of COX-2 inhibitors with a favorable safety profile and potent efficacy.[1] Preclinical studies demonstrated its good pharmacokinetics, pharmacodynamics, and gastrointestinal tolerability.[1] Subsequent clinical development, later advanced by Tragara Pharmaceuticals Inc., focused on its potential as both an analgesic and an anticancer agent, leading to several Phase II clinical trials for conditions including postoperative dental pain, non-small cell lung cancer (NSCLC), and pancreatic cancer.[3][8][9]

Chemical Synthesis of this compound

An efficient, three-step synthesis for this compound has been developed, allowing for multi-gram production for research purposes. The process begins with commercially available starting materials and proceeds through key intermediates to yield the final product.[1][10]

Synthesis Workflow Diagram

References

- 1. Efficient synthesis of this compound, CS-706, a selective cyclooxygenase-2 inhibitor, and evaluation of inhibition of prostaglandin E2 production in inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Dose-dependence of COX-2 selectivity of coxibs – PharmaNUS [blog.nus.edu.sg]

- 7. Randomized, double-blind, placebo-controlled, multicenter phase II study of the efficacy and safety of this compound in combination with either docetaxel or pemetrexed in patients with biomarker-selected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Efficient synthesis of this compound, CS-706, a selective cyclooxygenase-2 inhibitor, and evaluation of inhibition of prostaglandin E2 production in inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic and Pharmacodynamic Profile of Apricoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.[1][2][3] As a member of the coxib class of nonsteroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[3] Unlike non-selective NSAIDs, the selectivity for COX-2 is intended to reduce the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[1] This technical guide provides an in-depth overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to inform researchers, scientists, and drug development professionals. Development of this compound was discontinued in 2015 due to disappointing results in clinical trials.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] In the context of oncology, a major area of investigation for this compound, the inhibition of COX-2 has been shown to reduce tumor growth, angiogenesis, and promote apoptosis.[4]

In Vitro Efficacy

In preclinical studies, this compound has demonstrated its ability to inhibit COX-2 and affect cancer cell lines. For instance, in pancreatic cancer cell lines, this compound was shown to reduce the IC50 of gemcitabine, a standard chemotherapeutic agent.[4] However, the direct cytotoxic effects of this compound as a single agent required high concentrations, with IC50 values in some pancreatic cancer cell lines being as high as 70 to 80 μmol/L.[4]

Table 1: In Vitro Pharmacodynamic Parameters of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Single Agent) | AsPC-1, Su.86.86, HPAF-II Pancreatic Cancer Cells | 70 - 80 µmol/L | [4] |

| Effect on Gemcitabine IC50 | Pancreatic Cancer Cell Lines | Reduced IC50 | [4] |

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public domain. However, some information can be gleaned from clinical trial disclosures and by examining the properties of other selective COX-2 inhibitors as representative examples of the drug class.

Absorption

This compound is an orally active compound.[1] Clinical trial data from a Phase I study in patients with advanced non-small cell lung cancer indicate that this compound is absorbed after oral administration, with pharmacokinetic parameters determined for doses of 100, 200, and 400 mg/day.

Distribution

Metabolism

The metabolic pathways of this compound have not been fully elucidated in publicly available literature. It is anticipated that, like other coxibs, it undergoes hepatic metabolism, potentially involving cytochrome P450 (CYP) enzymes.

Excretion

The routes and extent of this compound excretion have not been detailed in the available literature.

Table 2: Human Pharmacokinetic Parameters of this compound (in combination with Erlotinib)

| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |

| 100 mg/day | 3 | Data not specified | Data not specified | Data not specified | Data not specified | |

| 200 mg/day | 3 | Data not specified | Data not specified | Data not specified | Data not specified | |

| 400 mg/day | 14 | Data not specified | Data not specified | Data not specified | Data not specified | |

| Note: This table is based on a Phase I clinical trial (NCT00596114) in advanced non-small cell lung cancer patients. Specific quantitative values for Cmax, Tmax, AUC, and half-life were not detailed in the referenced search results. |

Table 3: Representative Preclinical Pharmacokinetic Parameters of Other Selective COX-2 Inhibitors

| Compound | Species | Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Bioavailability (%) | Protein Binding (%) | Reference |

| Celecoxib | Rat | 10 mg/kg (oral) | ~1.5 | ~2 | ~6 | ~40 | 98.3 | |

| Celecoxib | Dog | 5 mg/kg (oral) | ~1.2 | ~2 | ~7 | ~22 | 98.5 | |

| Etoricoxib | Rat | 10 mg/kg (oral) | ~10 | ~0.5 | ~20 | High | >90 | |

| Etoricoxib | Dog | 2 mg/kg (oral) | ~2 | ~1 | ~10 | High | >90 | |

| Disclaimer: The data in this table is for other selective COX-2 inhibitors and is provided for comparative context only. It does not represent the pharmacokinetic parameters of this compound. |

Key Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the activity of the COX-2 enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

-

Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the COX-2 enzyme in a suitable buffer system.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2) or a fluorescent probe, is measured. This can be done using methods like enzyme-linked immunosorbent assay (ELISA) or fluorometric assays.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Orthotopic Pancreatic Cancer Xenograft Model

Objective: To evaluate the in vivo efficacy of an anti-cancer agent in a clinically relevant tumor model.

Methodology:

-

Cell Culture: Human pancreatic cancer cells (e.g., AsPC-1, Colo357) are cultured under standard conditions.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: A small surgical incision is made in the abdomen of the anesthetized mouse to expose the pancreas. A suspension of pancreatic cancer cells is then injected directly into the pancreas.

-

Treatment: Once the tumors are established (monitored, for example, by imaging), the mice are randomized into treatment groups. This compound, often in combination with other agents like gemcitabine and erlotinib, is administered, typically orally.

-

Monitoring and Endpoint: Tumor growth is monitored over time using methods like caliper measurements or in vivo imaging. At the end of the study, the animals are euthanized, and the primary tumors and any metastases are excised, weighed, and processed for further analysis (e.g., histology, biomarker assessment).

Quantification of this compound in Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic analysis.

Methodology:

-

Sample Preparation: Plasma samples are thawed, and a known amount of an internal standard (a molecule structurally similar to this compound) is added. The proteins in the plasma are then precipitated using an organic solvent (e.g., acetonitrile). The sample is centrifuged, and the supernatant is collected.

-

Chromatographic Separation: The supernatant is injected into a liquid chromatography (LC) system. The LC column separates this compound and the internal standard from other components in the sample based on their physicochemical properties.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to detect specific mass-to-charge ratios for this compound and the internal standard, allowing for highly selective and sensitive quantification.

-

Data Analysis: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the unknown plasma samples is then calculated by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Signaling Pathways and Visualizations

COX-2 Signaling Pathway and Inhibition by this compound

The cyclooxygenase-2 (COX-2) pathway is a critical component of the inflammatory response. In cancer, this pathway is often upregulated, contributing to tumor growth, angiogenesis, and metastasis.

Experimental Workflow for In Vivo Pharmacokinetic Study

A typical workflow for assessing the pharmacokinetics of a drug like this compound in a preclinical model involves several key steps from administration to data analysis.

Conclusion

This compound is a selective COX-2 inhibitor with demonstrated pharmacodynamic effects in preclinical models, particularly in the context of cancer. While its clinical development was halted, the study of its pharmacokinetic and pharmacodynamic properties provides valuable insights for the development of other selective COX-2 inhibitors and for understanding the role of the COX-2 pathway in disease. The lack of comprehensive, publicly available preclinical pharmacokinetic data for this compound highlights the challenges in drug development and the importance of data transparency. The information presented in this guide, including data from related compounds and detailed experimental protocols, serves as a resource for researchers in the field of NSAID and cancer drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [PDF] Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. | Semantic Scholar [semanticscholar.org]

- 3. Drug Distribution and Protein Binding Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

Preclinical Antitumor Activity of Apricoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its antitumor properties in a variety of preclinical cancer models. Overexpression of COX-2 is implicated in the pathogenesis of several cancers, contributing to inflammation, angiogenesis, and tumor progression. This technical guide provides an in-depth overview of the preclinical antitumor activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and the methodologies used to evaluate its effects.

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[1] This inhibition blocks the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[1] Elevated PGE2 levels in the tumor microenvironment are associated with increased cell proliferation, evasion of apoptosis, enhanced angiogenesis, and promotion of epithelial-to-mesenchymal transition (EMT).[2] By reducing PGE2 production, this compound can counteract these pro-tumorigenic effects.[2]

Furthermore, this compound has been shown to modulate signaling pathways downstream of COX-2. It can suppress the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.[1] this compound also plays a role in reversing EMT, a process by which epithelial cancer cells gain migratory and invasive properties.[3] This is evidenced by the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers such as vimentin and ZEB1.[1][4] In some contexts, this compound's effects have been linked to the modulation of STAT1 and STAT3 signaling pathways.

Data Presentation: In Vitro and In Vivo Efficacy

The preclinical antitumor activity of this compound has been evaluated in a range of cancer cell lines and animal models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| HT29 | Colorectal Carcinoma | 20-40[5] | Required to induce apoptosis under resting conditions. |

| MCF-7 | Breast Cancer | Lowest among tested breast cancer lines[6] | Significantly reduced cell viability in a dose-dependent manner.[6] |

| MDA-MB-231 | Breast Cancer | Data not specified[6] | Significantly reduced cell viability in a dose-dependent manner.[6] |

| HeLa | Cervical Cancer | Data not specified[6] | Significantly reduced cell viability in a dose-dependent manner.[6] |

| HT-29 | Colon Cancer | Data not specified[6] | Significantly reduced cell viability in a dose-dependent manner.[6] |

| Pancreatic Cancer Cell Lines (various) | Pancreatic Cancer | >70-80[2] | As a single agent, IC50 was above the pharmacologic range. |

| General Tumor Cell Lines | Various | 10-20[1] | Potency for direct inhibition of tumor cell proliferation and survival.[1] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Treatment | Key Findings |

| NSCLC Xenograft | This compound monotherapy | Significantly retarded tumor growth.[1] |

| Breast Cancer Xenograft | This compound in combination with SOC drugs | Enhanced the efficacy of standard of care drugs.[1] |

| Lung Cancer Xenograft | This compound in combination with SOC drugs | Enhanced the efficacy of standard of care drugs.[1] |

| Pancreatic Cancer Orthotopic Xenograft (Colo357) | This compound + Gemcitabine + Erlotinib | Significantly reduced primary tumor growth and almost eradicated metastases.[2] |

| Pancreatic Cancer Orthotopic Xenograft (AsPC-1) | This compound + Gemcitabine + Erlotinib | No significant reduction in primary tumor growth.[2] |

| HT29 Colorectal Carcinoma Xenograft | This compound (10 mg/kg and 30 mg/kg) | Significantly induced apoptosis (P < 0.0005 and P < 0.0041, respectively).[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments used to assess the antitumor activity of this compound.

Cell Viability (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.[7][8][9][10]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the results and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11][12][13][14][15]

-

Tissue Preparation: Fix paraffin-embedded xenograft tumor tissue sections on slides. Deparaffinize and rehydrate the tissue sections.

-

Permeabilization: Incubate the slides with Proteinase K solution to permeabilize the tissue.

-

TdT Reaction: Incubate the slides with TdT reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour. This allows the TdT to label the 3'-OH ends of fragmented DNA.

-

Washing: Rinse the slides with phosphate-buffered saline (PBS).

-

Counterstaining: Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

-

Imaging: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

-

Quantification: Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei in several high-power fields.

In Vivo Xenograft Studies (Orthotopic Pancreatic Cancer Model)

Orthotopic xenograft models provide a more clinically relevant microenvironment for studying tumor growth and metastasis.[16][17][18][19][20]

-

Cell Preparation: Harvest human pancreatic cancer cells (e.g., Colo357) and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Animal Anesthesia: Anesthetize immunodeficient mice (e.g., nude or SCID mice) using an appropriate anesthetic agent.

-

Surgical Procedure: Make a small incision in the left abdominal flank to expose the spleen and pancreas.

-

Orthotopic Injection: Carefully inject 10-20 µL of the cell suspension into the tail of the pancreas using a 30-gauge needle.

-

Suturing: Suture the abdominal wall and skin.

-

Post-operative Care: Provide appropriate post-operative care, including analgesics.

-

Tumor Growth Monitoring: Monitor tumor growth non-invasively using imaging modalities such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, standard-of-care chemotherapy, combination therapy). Administer treatments according to the planned schedule (e.g., daily oral gavage for this compound).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the primary tumors and metastatic lesions. Measure tumor volume and weight. Process the tissues for histological and molecular analysis (e.g., TUNEL assay, immunohistochemistry for EMT markers).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound's mechanism of action targeting the COX-2/PGE2 pathway.

Caption: A typical workflow for the preclinical evaluation of this compound.

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound upregulates 15-PGDH and PGT in tobacco-related epithelial malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound upregulates 15-PGDH and PGT in tobacco-related epithelial malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. theprofesional.com [theprofesional.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. iscaconsortium.org [iscaconsortium.org]

- 11. Xenograft Tumor Model And TUNEL Assay [bio-protocol.org]

- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. sileks.com [sileks.com]

- 14. biotna.net [biotna.net]

- 15. genscript.com [genscript.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]

Apricoxib's Effect on Prostaglandin E2 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apricoxib is a small-molecule, orally active, selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated for its analgesic, anti-inflammatory, and anticancer properties.[1] A key mechanism underlying its therapeutic potential is the targeted inhibition of prostaglandin E2 (PGE2) synthesis. PGE2 is a principal mediator in numerous physiological and pathological processes, including inflammation, pain, and the progression of various cancers.[2][3] Overexpression of the COX-2 enzyme is a hallmark of many tumors and inflammatory conditions, leading to elevated production of PGE2.[4][5][6] This elevated PGE2 can, in turn, promote cell proliferation, angiogenesis, invasion, and suppress anti-tumor immunity.[3][5][7] This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative effect on PGE2 production, and the experimental protocols used for its evaluation.

Core Mechanism: Selective COX-2 Inhibition

The synthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[8][9] The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), then catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2).[4][8] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as gastrointestinal protection.[4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated by inflammatory stimuli, growth factors, and oncogenes, making it the primary source of PGE2 in inflammatory and cancerous states.[4][7] Finally, prostaglandin E synthases (PGES) convert PGH2 into the final product, PGE2.[2]

This compound exerts its effect by selectively binding to and inhibiting the COX-2 enzyme. This selectivity is crucial as it allows for the suppression of pathological PGE2 production at sites of inflammation or in tumors while minimizing the disruption of homeostatic PGE2 synthesis mediated by COX-1, potentially leading to a better gastrointestinal safety profile compared to non-selective NSAIDs.[10]

Quantitative Data on PGE2 Inhibition

Studies have demonstrated this compound's potent ability to inhibit PGE2 production in various cancer cell lines. The data highlights its efficacy at pharmacologically relevant concentrations.

| Cell Line | Type | This compound Concentration | PGE2 Production (pg/mL/1000 cells) | % Inhibition | Reference |

| SUM149 | Inflammatory Breast Cancer | Control (Arachidonic Acid Stimulated) | 3 | 0% | [4] |

| 100 nM | 1 | 70% | [4] | ||

| 1 µM | ~0.27 | 91% | [4] | ||

| 10 µM | ~0.09 | 97% | [4] | ||

| SUM190 | Inflammatory Breast Cancer | Control (Arachidonic Acid Stimulated) | 6 | 0% | [4] |

| 100 nM | ~1.8 | 70% | [4] | ||

| 1 µM | ~0.54 | 91% | [4] | ||

| 10 µM | ~0.18 | 97% | [4] | ||

| Colo357 | Pancreatic Cancer | Control | Not specified | 0% | [5] |

| 0.5 µM (24h) | Not specified | 50% | [5] | ||

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified | Not specified | Inhibited at nanomolar concentrations | [5] |

Note: Some values are calculated based on the percentage inhibition reported in the source.

These results show that this compound potently inhibits PGE2 synthesis in a dose-dependent manner. In inflammatory breast cancer cells, this compound demonstrated potency equal to celecoxib.[4][11] In pancreatic cancer models, the concentrations of this compound required to eliminate PGE2 production were significantly lower than those needed to exert direct antitumor activity, suggesting its primary role in modulating the tumor microenvironment.[5]

Experimental Protocol: In Vitro PGE2 Inhibition Assay

The following is a generalized methodology for assessing the inhibitory effect of this compound on PGE2 production in cultured cancer cells, based on protocols implied in the cited literature.

1. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., SUM149, Colo357) are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are harvested during the logarithmic growth phase.

-

Cells are seeded into multi-well plates (e.g., 24-well plates) at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

-

The following day, the culture medium is replaced with fresh, serum-free, or low-serum medium.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared to achieve the desired final concentrations (e.g., 10 nM to 10 µM).

-

Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

3. Stimulation of PGE2 Production:

-

To induce PGE2 synthesis, cells are stimulated with an agent such as arachidonic acid (the substrate for COX enzymes) or an inflammatory cytokine like IL-1β.[4]

-

The cells are incubated for a defined period (e.g., 15-30 minutes for arachidonic acid stimulation) to allow for PGE2 production and secretion into the medium.

4. Sample Collection and Analysis:

-

Following incubation, the cell culture supernatant is collected from each well.

-

The concentration of PGE2 in the supernatant is quantified using a competitive Enzyme Immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.

-

Cell viability can be assessed in parallel using an MTT or similar assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

-

The total cell number or protein concentration per well is determined to normalize the PGE2 production data.

5. Data Interpretation:

-

The amount of PGE2 produced is calculated (e.g., in pg/mL) and normalized to the cell count.

-

The percentage of inhibition for each this compound concentration is determined relative to the vehicle-treated control.

-

An IC50 value (the concentration of this compound that inhibits PGE2 production by 50%) can be calculated by plotting the percentage inhibition against the log of the drug concentration.

Conclusion

This compound is a potent and selective inhibitor of the COX-2 enzyme, leading to a significant, dose-dependent reduction in prostaglandin E2 production. The quantitative data from cancer cell line studies confirm its efficacy at nanomolar to low micromolar concentrations. By selectively targeting the inducible COX-2 isoform, this compound effectively suppresses the elevated PGE2 levels characteristic of inflammatory and neoplastic conditions. The methodologies outlined provide a robust framework for further investigation into the pharmacodynamics of this compound and similar COX-2 inhibitors, which is crucial for their continued development and clinical application in oncology and inflammatory diseases.

References

- 1. This compound, a COX-2 inhibitor for the potential treatment of pain and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Efficient synthesis of this compound, CS-706, a selective cyclooxygenase-2 inhibitor, and evaluation of inhibition of prostaglandin E2 production in inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. domaintherapeutics.com [domaintherapeutics.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Prostaglandin E2 and Receptors: Insight Into Tumorigenesis, Tumor Progression, and Treatment of Hepatocellular Carcinoma [frontiersin.org]

- 10. med.stanford.edu [med.stanford.edu]

- 11. Efficient synthesis of this compound, CS-706, a selective cyclooxygenase-2 inhibitor, and evaluation of inhibition of prostaglandin E2 production in inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Apricoxib's Molecular Landscape Beyond COX-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated anti-neoplastic properties that extend beyond the canonical effects of prostaglandin synthesis inhibition. While its primary mechanism of action is the well-characterized blockade of COX-2, a growing body of evidence reveals a more complex molecular footprint. This technical guide delves into the molecular targets and signaling pathways modulated by this compound, moving beyond its primary designation as a COX-2 inhibitor. It is important to note that the majority of current research points to these effects as downstream consequences of COX-2 inhibition and the subsequent reduction in prostaglandin E2 (PGE2), rather than direct, high-affinity binding to other molecular targets. This guide will synthesize the available data on these indirect, yet significant, molecular consequences.

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

A pivotal aspect of this compound's anti-cancer activity is its ability to reverse the Epithelial-to-Mesenchymal Transition (EMT), a cellular program implicated in tumor progression, metastasis, and drug resistance.[1][2][3][4] This effect is largely attributed to the inhibition of the COX-2/PGE2 axis, which in turn modulates key transcription factors and cell adhesion molecules that govern the EMT process.

Key Molecular Changes in EMT Reversal

This compound treatment has been shown to induce a shift from a mesenchymal to an epithelial phenotype, characterized by the following molecular alterations:

-

Upregulation of E-cadherin: A cornerstone of epithelial cell-cell adhesion, the expression of E-cadherin is robustly increased following this compound treatment.[1][5]

-

Downregulation of ZEB1: The transcription factor ZEB1, a master regulator of EMT that represses E-cadherin expression, is significantly downregulated by this compound.[1]

-

Downregulation of Vimentin: This intermediate filament protein, a hallmark of mesenchymal cells, is virtually eliminated in cancer cells treated with this compound.[1]

These molecular changes collectively contribute to the restoration of an epithelial phenotype, which is associated with reduced cell motility, invasion, and metastatic potential.

Signaling Pathway of this compound-Mediated EMT Reversal

The reversal of EMT by this compound is primarily mediated through the inhibition of COX-2, leading to a decrease in PGE2 production. PGE2 is known to promote EMT, and its reduction by this compound leads to the observed changes in EMT markers.[1]

Modulation of the STAT Signaling Pathway

This compound has been observed to modulate the activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3. This effect appears to be, at least in some contexts, independent of COX-2 expression.

In a notable study, the combination of this compound and Interleukin-27 (IL-27) in non-small cell lung cancer (NSCLC) cells with minimal COX-2 expression resulted in:

-

Augmented STAT1 Activation: Enhanced phosphorylation of STAT1, a transcription factor generally associated with anti-tumor immunity.

-

Inhibited STAT3 Activation: Decreased phosphorylation of STAT3, a transcription factor often linked to tumor promotion and progression.

This synergistic effect suggests a potential COX-2 independent mechanism by which this compound can modulate the tumor microenvironment and enhance anti-tumor immune responses.

Signaling Pathway of this compound and IL-27 on STAT Activation

The combination of this compound and IL-27 skews the downstream signaling of the IL-27 receptor towards a more anti-tumorigenic profile.

Vascular Normalization

This compound has been shown to promote vascular normalization in the tumor microenvironment.[4][5] This process involves the remodeling of the chaotic and leaky tumor vasculature into a more organized and functional network. This effect is significant as it can improve the delivery of other therapeutic agents to the tumor and reduce hypoxia. The mechanism is thought to be related to the inhibition of pro-angiogenic factors that are influenced by the COX-2/PGE2 pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding this compound's effects on cell proliferation. It is important to note that the IC50 values for single-agent this compound on cell proliferation are generally in the micromolar range and are often above pharmacologically achievable concentrations for direct cytotoxicity.[4]

Table 1: IC50 Values of this compound as a Single Agent in Pancreatic Cancer Cell Lines

| Cell Line | IC50 (µmol/L) |

| AsPC-1 | 70 - 80 |

| Su.86.86 | 70 - 80 |

| HPAF-II | 70 - 80 |

| Colo357 | > 20 |

| MIA PaCa-2 | > 20 |

| PANC-1 | > 20 |

| Data sourced from Kirane et al., 2012.[4] |

Table 2: Effect of this compound on PGE2 Production

| Cell Line | This compound Concentration to Eliminate PGE2 Production (µmol/L) |

| Colo357 | 0.5 - 2 |

| HPAF-II | 0.5 - 2 |

| Data sourced from Kirane et al., 2012.[4] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide. For full details, please refer to the original publications.

Western Blot Analysis for EMT and STAT Markers

-

Objective: To determine the protein expression levels of EMT markers (E-cadherin, ZEB1, Vimentin) and STAT proteins (STAT1, p-STAT1, STAT3, p-STAT3).

-

Cell Lysis: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins, typically overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.

In Vivo Xenograft Tumor Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Cell Implantation: Human cancer cells (e.g., pancreatic or colorectal) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, combination therapy). This compound is typically administered orally.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and EMT.

Immunohistochemistry (IHC) for Tissue Analysis

-

Objective: To assess the expression and localization of proteins within tumor tissues.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

-

Blocking: Endogenous peroxidase activity is quenched, and non-specific binding sites are blocked.

-

Primary Antibody Incubation: Tissue sections are incubated with primary antibodies against the proteins of interest.

-

Secondary Antibody and Detection: A labeled secondary antibody and a detection system (e.g., DAB) are used to visualize the antibody-antigen complexes.

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

-

Analysis: Stained sections are examined under a microscope, and the intensity and distribution of staining are scored.

Conclusion

While this compound's primary molecular target remains COX-2, its therapeutic efficacy in oncology is significantly influenced by its ability to modulate key signaling pathways and cellular processes that are critical for tumor progression and metastasis. The reversal of EMT, modulation of the STAT1/STAT3 axis, and promotion of vascular normalization represent crucial, albeit largely indirect, mechanisms of action. Further research is warranted to explore the potential for direct, COX-2-independent interactions that may contribute to this compound's overall anti-neoplastic profile. This guide provides a comprehensive overview of the current understanding of this compound's molecular effects beyond COX-2, offering a valuable resource for researchers and drug development professionals in the field of oncology.

References

- 1. Epithelial–mesenchymal transition increases tumor sensitivity to COX-2 inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epithelial-mesenchymal transition increases tumor sensitivity to COX-2 inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tragara Pharmaceuticals, Inc.' this compound Reverses EMT, a Key Process for Cancer Progression and Metastasis - BioSpace [biospace.com]

- 4. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Apricoxib for Research in Non-Small-Cell Lung Cancer

This technical guide provides a comprehensive overview of this compound, a selective cyclooxygenase-2 (COX-2) inhibitor, and its application in non-small-cell lung cancer (NSCLC) research.[1][2]

Introduction

Non-small-cell lung cancer (NSCLC) accounts for approximately 85% of all lung cancer cases.[3][4] The enzyme cyclooxygenase-2 (COX-2) is frequently overexpressed in NSCLC and is associated with a poorer prognosis.[4][5][6][7] This overexpression leads to increased production of prostaglandin E2 (PGE2), a key mediator in tumor progression.[3][5][8] this compound is a novel and potent selective COX-2 inhibitor that has been investigated as a therapeutic agent in NSCLC, aiming to counteract the effects of COX-2 and PGE2.[1][9]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme.[10] COX-2 is responsible for converting arachidonic acid into prostaglandins, with PGE2 being a significant product in the context of cancer.[3][7] By inhibiting COX-2, this compound reduces the levels of PGE2, which in turn affects multiple downstream signaling pathways involved in carcinogenesis, including cell proliferation, angiogenesis, invasion, and immune suppression.[7][8]

In addition to its COX-2-dependent effects, preclinical studies suggest that this compound may also have COX-2-independent mechanisms of action. For instance, in combination with IL-27, this compound has been shown to enhance the activation of STAT1 and inhibit the activation of STAT3 in NSCLC cell lines.[1][9][11] This modulation of the STAT signaling pathway can lead to the inhibition of epithelial-mesenchymal transition (EMT), a process critical for cancer cell motility and metastasis.[1][11]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound in NSCLC.

References

- 1. Combination Treatment with this compound and IL-27 Enhances Inhibition of Epithelial-Mesenchymal Transition in Human Lung Cancer Cells through a STAT1 Dominant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. COX‐2 in lung cancer: Mechanisms, development, and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mednexus.org [mednexus.org]

- 5. Randomized, double-blind, placebo-controlled, multicenter phase II study of the efficacy and safety of this compound in combination with either docetaxel or pemetrexed in patients with biomarker-selected non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. COX-2 inhibitors in NSCLC: never-ending story or misplaced? - Martinez-Marti - Translational Lung Cancer Research [tlcr.amegroups.org]

- 8. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Apricot-l: Results of a biomarker-based phase II randomized placebo-controlled study of this compound in combination with erlotinib in non-small cell lung cancer (NSCLC) patients. - ASCO [asco.org]

- 11. Combination Treatment with this compound and IL-27 Enhances Inhibition of Epithelial-Mesenchymal Transition in Human Lung Cancer Cells through a STAT1 Dominant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Apricoxib In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has been investigated as an experimental anticancer drug.[1] As a nonsteroidal anti-inflammatory drug (NSAID), its primary mechanism involves the inhibition of COX-2, an enzyme often overexpressed in various cancers and implicated in inflammation and tumor progression.[1][2] Elevated COX-2 levels are associated with increased production of prostaglandins, such as prostaglandin E2 (PGE2), which can promote cell proliferation, angiogenesis, and resistance to apoptosis.[3][4] Furthermore, COX-2 activity is linked to the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and metastasis.[3][5]

These application notes provide a comprehensive overview of the in vitro use of this compound, including its effects on key signaling pathways, quantitative data on its efficacy, and detailed protocols for cell-based assays.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of the COX-2 enzyme. This leads to a cascade of downstream effects that collectively inhibit tumor growth and progression.

Key Signaling Events Modulated by this compound:

-

Inhibition of PGE2 Synthesis: By blocking COX-2, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for PGE2. Reduced PGE2 levels disrupt signals that promote cell proliferation and survival.[4]

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound has been shown to reverse the EMT phenotype in cancer cells.[2] This is characterized by an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers such as Vimentin and Zeb1.[2][4] This reversal can reduce the invasive and metastatic potential of cancer cells.

-

Induction of Apoptosis: this compound can induce programmed cell death in tumor cells, as evidenced by the increased presence of cleaved PARP and activated caspase-3.[6]

-

Modulation of STAT Signaling: In combination with other agents like IL-27, this compound can enhance antitumor activity by modulating the STAT signaling pathway, promoting a STAT1-dominant response which is associated with tumor suppression.[7]

Caption: this compound inhibits COX-2, blocking PGE2 production and downstream pro-tumorigenic effects.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment in various in vitro studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Single Agent IC50 (µM) | Notes | Reference(s) |

| AsPC-1 | Pancreatic | 70 - 80 | - | [2] |

| Su.86.86 | Pancreatic | 70 - 80 | - | [2] |

| HPAF-II | Pancreatic | 70 - 80 | - | [2] |

| HT29 | Colorectal | 20 - 40 | Under standard conditions. | [6] |

| HT29 (EMT induced) | Colorectal | 0.5 - 5 | Cells grown on collagen with TGF-β. | [6] |

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Effect of this compound on Protein Expression and Other Markers

| Cell Line | Treatment | Marker | Effect | Reference(s) |

| Colo357 | This compound | E-cadherin | Increased expression | [2] |

| AsPC-1 (EMT induced) | This compound | Vimentin, Zeb1 | Decreased expression | [2] |

| AsPC-1 (EMT induced) | This compound | E-cadherin | Dramatically increased expression | [2] |

| HT29 | This compound | Cleaved PARP | Increased expression | [6] |

| HT29 | This compound | Cleaved Caspase-3 | Increased expression | [6] |

| A549 | This compound (0.016-2 µM) | E-cadherin | Increased expression | [7] |

| A549 | This compound + IL-27 | E-cadherin | Enhanced increase in expression | [7] |

Experimental Workflow

A typical in vitro study to evaluate the efficacy of this compound involves a series of sequential assays to determine its impact on cell viability, target engagement, and downstream cellular processes.

Caption: A standard workflow for in vitro evaluation of this compound.

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing and treating adherent cancer cell lines with this compound.

Materials:

-

Selected cancer cell line (e.g., A549, HT29, AsPC-1)

-

Complete growth medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)[7]

-

Cell culture plates (e.g., 6-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency. Wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete growth medium.

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells.

-

Seed the cells into the appropriate culture plates at a predetermined density and allow them to adhere overnight in a humidified incubator.

-

This compound Preparation: Prepare serial dilutions of this compound from the stock solution in a serum-free or complete medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT/MTS)

This protocol measures cell viability based on the metabolic activity of the cells.[9][10]

Materials:

-

Cells cultured in a 96-well plate and treated with this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Following the treatment period with this compound, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well of the 96-well plate.[9]

-

Incubate the plate for 1-4 hours in a humidified incubator at 37°C.[9] During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

For MTT Assay: After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker until the crystals are fully dissolved.

-

For MTS Assay: The formazan product is soluble in the culture medium, so no solubilization step is needed.

-

Measure the absorbance of the wells using a plate reader. The wavelength for MTT is typically 570 nm, while for MTS it is around 490 nm.[9][10]

-

Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.

COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method for screening the inhibitory effect of this compound on COX-2 activity directly.[11][12]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

-

Arachidonic Acid (substrate)

-

This compound at various concentrations

-

Celecoxib (as a positive control inhibitor)

-

96-well white opaque plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and prepare a 10X working solution of the test inhibitors (this compound) and control inhibitor (Celecoxib) in COX Assay Buffer.[12]

-

Plate Setup: Add 10 µL of the diluted test inhibitor or control to the appropriate wells. For the enzyme control (no inhibitor), add 10 µL of Assay Buffer.

-

Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.[12]

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except for a "no enzyme" background control.

-

Initiate Reaction: Start the reaction by adding 10 µL of diluted Arachidonic Acid to all wells simultaneously, preferably using a multi-channel pipette.[12]

-

Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) at an excitation/emission of ~535/587 nm.[12]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of this compound relative to the enzyme control. Plot the results to calculate the IC50 of this compound for COX-2 inhibition.

Western Blotting for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins (e.g., COX-2, E-cadherin, p-Akt) following this compound treatment.[13][14]

Materials:

-

Cells cultured in 6-well plates and treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blotting apparatus (electrophoresis and transfer systems)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins like COX-2, p-Akt, E-cadherin, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the protein levels.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Novel Inhibitor of COX-2, Markedly Improves Standard Therapy Response in Molecularly Defined Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. ascopubs.org [ascopubs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. assaygenie.com [assaygenie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Targeting Mitochondrial COX-2 Enhances Chemosensitivity via Drp1-Dependent Remodeling of Mitochondrial Dynamics in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Apricoxib in Orthotopic Xenograft Tumor Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated anti-tumor activity in various preclinical cancer models.[1][2] It is an experimental nonsteroidal anti-inflammatory drug (NSAID) that has been investigated for its potential in cancer therapy, particularly in pancreatic and non-small-cell lung cancer.[3] The anti-neoplastic effects of this compound are attributed to its ability to inhibit COX-2, a key enzyme in the prostaglandin biosynthesis pathway. Overexpression of COX-2 is observed in many tumors and is associated with inflammation, angiogenesis, and tumor progression.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in orthotopic xenograft tumor models, a valuable tool for preclinical cancer research that allows for the study of tumor growth and metastasis in a more clinically relevant microenvironment.[6][7]

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the COX-2 enzyme. This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key inflammatory mediator implicated in carcinogenesis.[1][8] The downstream effects of COX-2 inhibition by this compound in cancer cells include:

-

Induction of Apoptosis: this compound has been shown to significantly increase apoptosis in tumor cells.[3][9]

-

Inhibition of Proliferation: By targeting the COX-2 pathway, this compound can decrease the proliferation of cancer cells.[3]

-

Reversal of Epithelial-to-Mesenchymal Transition (EMT): this compound can reverse the EMT process, which is crucial for tumor invasion and metastasis. This is characterized by the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers such as vimentin and ZEB1.[1][9]

-

Vascular Normalization: this compound can promote the normalization of tumor vasculature without significantly affecting microvessel density.[3]

-

Inhibition of Angiogenesis: Through the suppression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), this compound can inhibit the formation of new blood vessels that supply the tumor.[1][10]

Signaling Pathway

The signaling pathway affected by this compound primarily revolves around the inhibition of COX-2 and the subsequent reduction in PGE2 levels. This has a cascading effect on various downstream pathways involved in cancer progression.

Caption: this compound's mechanism of action targeting the COX-2/PGE2 pathway.

Experimental Protocols

Orthotopic Pancreatic Cancer Xenograft Model

This protocol describes the establishment of an orthotopic pancreatic cancer xenograft model in immunodeficient mice.

Materials:

-

Human pancreatic cancer cell lines (e.g., AsPC-1, Colo357, HPAF-II)[11]

-

Cell culture medium and supplements

-

Matrigel (optional)

-

4- to 6-week-old female NOD/SCID mice[11]

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Gemcitabine and Erlotinib (for combination studies)[11]

-

Ultrasound imaging system

Procedure:

-

Cell Culture: Culture human pancreatic cancer cells in appropriate medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. For some models, cells can be mixed with Matrigel at a 1:1 ratio.

-

Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.

-

Surgical Procedure:

-

Make a small incision in the left upper quadrant of the abdomen to expose the pancreas.

-

Carefully inject 1 x 10^6 cells in a volume of 20-50 µL into the tail of the pancreas using a 28-30 gauge needle.[11]

-

Close the peritoneum and skin with sutures.

-

-

Post-operative Care: Administer analgesics as required and monitor the animals for recovery.

-

Tumor Monitoring: Monitor tumor growth using a high-resolution ultrasound system. Treatment can be initiated when tumors reach a palpable size or a predetermined volume (e.g., 50-100 mm³).[11]

-

This compound Administration:

-

Prepare this compound in a suitable vehicle.

-

Administer this compound daily by oral gavage at the desired dose (e.g., 10 mg/kg or 30 mg/kg).[11]

-

-

Combination Therapy (Optional):

-

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Collect tumors and other organs for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Assessment of EMT Reversal

This protocol outlines the methods to assess the reversal of EMT in tumor tissues from this compound-treated mice.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissues

-

Primary antibodies against E-cadherin, Vimentin, and ZEB1

-

Secondary antibodies

-

DAB chromogen kit

-